![molecular formula C80H48Si B12544113 3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 669077-93-4](/img/structure/B12544113.png)
3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is a complex organic compound characterized by its unique spirobi[dibenzo[b,d]silole] core structure, adorned with phenanthrene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the spirobi[dibenzo[b,d]silole] core. This reaction involves the coupling of dibenzo[b,d]silole derivatives with phenanthrene boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds like bromine (Br₂) and chlorine (Cl₂), often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction may yield hydroxyphenanthrene derivatives .
Scientific Research Applications
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, making this compound useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzoanthracene–fluorene] derivatives: These compounds also contain a spiro core structure and are used in similar applications, such as OLEDs.
Dibenzo[b,d]thiophene derivatives: These compounds have similar electronic properties and are used in organic electronics.
Uniqueness
3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is unique due to its combination of phenanthrene groups and spirobi[dibenzo[b,d]silole] core, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Properties
CAS No. |
669077-93-4 |
|---|---|
Molecular Formula |
C80H48Si |
Molecular Weight |
1037.3 g/mol |
IUPAC Name |
3,3',7,7'-tetra(phenanthren-9-yl)-5,5'-spirobi[benzo[b][1]benzosilole] |
InChI |
InChI=1S/C80H48Si/c1-5-21-57-49(17-1)41-73(65-29-13-9-25-61(57)65)53-33-37-69-70-38-34-54(74-42-50-18-2-6-22-58(50)62-26-10-14-30-66(62)74)46-78(70)81(77(69)45-53)79-47-55(75-43-51-19-3-7-23-59(51)63-27-11-15-31-67(63)75)35-39-71(79)72-40-36-56(48-80(72)81)76-44-52-20-4-8-24-60(52)64-28-12-16-32-68(64)76/h1-48H |
InChI Key |
QWSOALKLHDXDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=C(C=C4)C6=C([Si]57C8=C(C=CC(=C8)C9=CC1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)C1=CC2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
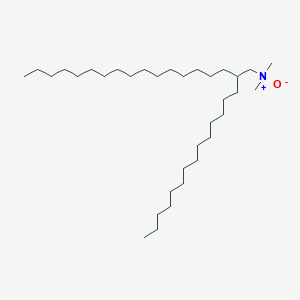
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

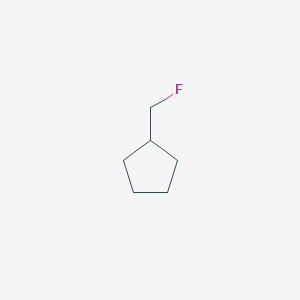
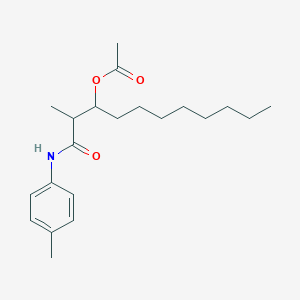
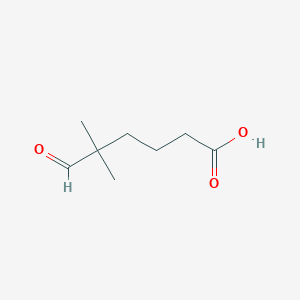
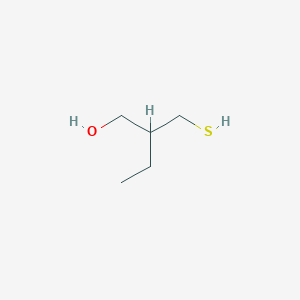
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)

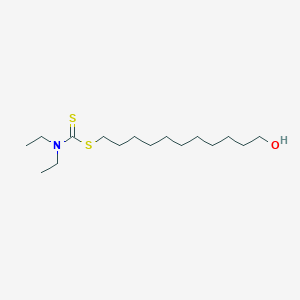
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
